5,6-dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
5,6-Dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and modulate signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- 5,6-Dichloro-2-(2-aminophenyl)-1H-isoindole-1,3(2H)-dione
- 5,6-Dichloro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 5,6-dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione exhibits unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H9Cl2NO3 |
---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
5,6-dichloro-2-(2-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H9Cl2NO3/c1-21-13-5-3-2-4-12(13)18-14(19)8-6-10(16)11(17)7-9(8)15(18)20/h2-7H,1H3 |
InChI Key |
BVPWBDQBJOPOOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.